molecular formula C18H22N2O2 B1319964 N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide CAS No. 953720-67-7

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide

Cat. No. B1319964
CAS RN: 953720-67-7
M. Wt: 298.4 g/mol
InChI Key: CZBHFDXUFNNRIA-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide (also known as NAPA) is an important organic compound used in a variety of areas, including pharmaceuticals, biochemistry, and nanotechnology. NAPA is a key component in the synthesis of many drugs, as well as being used in the production of nanomaterials.

Scientific Research Applications

Comprehensive Analysis of “N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide”

“N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide” is a compound with potential applications in various scientific research fields. Below is a detailed analysis focusing on unique applications:

Pharmaceutical Research: This compound, due to the presence of the aminophenyl group, may be explored for its bioactivity. It could serve as a precursor in the synthesis of pharmaceuticals targeting specific receptors or enzymes within the body.

Material Science: The tert-butyl group can impart steric hindrance, which is beneficial in creating polymers with unique properties. This compound could be used to synthesize new materials with potential applications in electronics, coatings, and nanotechnology.

Chemical Synthesis: As a building block in organic synthesis, this compound can be used to introduce the tert-butyl phenoxy moiety into larger molecules, potentially altering their chemical reactivity and physical properties.

Biological Studies: The aminophenyl moiety of the compound might interact with biological macromolecules, making it useful in probing protein-ligand interactions or as a label in imaging studies.

Catalysis: The tert-butyl group’s unique reactivity could be harnessed in catalytic processes, possibly leading to more efficient synthesis routes for complex organic molecules.

Inhibition of Polymerization: Compounds with tert-butyl groups have been shown to act as inhibitors of undesired polymerization in petrochemical processes . This compound could be investigated for its efficacy in this application.

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)13-7-9-16(10-8-13)22-12-17(21)20-15-6-4-5-14(19)11-15/h4-11H,12,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBHFDXUFNNRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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